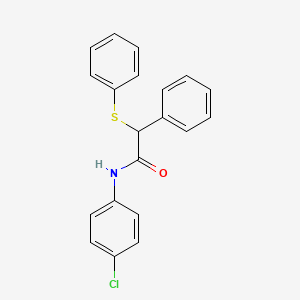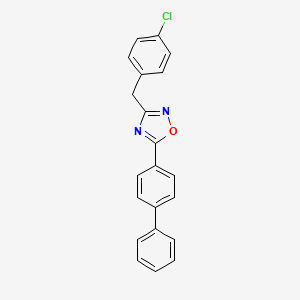![molecular formula C12H18N2OS2 B4992951 (2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)
(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the carbamodithioic acid family and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of (2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and death. This results in a loss of dopamine in the brain, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in the brain, leading to the formation of reactive oxygen species and the activation of inflammatory pathways. It has also been shown to affect the activity of various enzymes and proteins in the brain, including tyrosine hydroxylase and the dopamine transporter.
実験室実験の利点と制限
One of the main advantages of using (2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the pathophysiology of the disease and test potential treatments. However, there are also limitations to using this compound, including its toxicity and the fact that it only induces a subset of the symptoms seen in Parkinson's disease.
将来の方向性
There are many future directions for research involving (2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Another area of research is the exploration of the effects of this compound on other systems in the body, such as the immune system and the cardiovascular system. Additionally, there is a need for further research into the safety and toxicity of this compound, as well as the development of new animal models that more closely mimic the symptoms of Parkinson's disease in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have a variety of effects on the nervous system, including the ability to induce Parkinson's disease-like symptoms in animal models. While there are limitations to using this compound, it remains an important tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments. There are many future directions for research involving this compound, and we look forward to seeing the results of these studies in the years to come.
合成法
The synthesis of (2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid involves the reaction of 2-(2-methylphenoxy)ethylamine with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to produce this compound. This synthesis method has been well-established in the scientific literature and has been used by researchers around the world to produce this compound for their experiments.
科学的研究の応用
(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid has been widely studied for its potential applications in scientific research. It has been shown to have a variety of effects on the nervous system, including the ability to induce Parkinson's disease-like symptoms in animal models. This has led to this compound being used as a tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.
特性
IUPAC Name |
2-[2-(2-methylphenoxy)ethylamino]ethylcarbamodithioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-10-4-2-3-5-11(10)15-9-8-13-6-7-14-12(16)17/h2-5,13H,6-9H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZIJRJLLMJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCCNC(=S)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

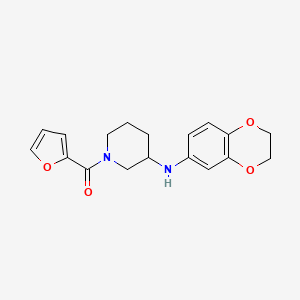
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)
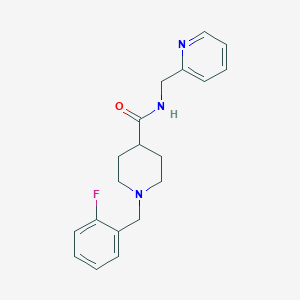
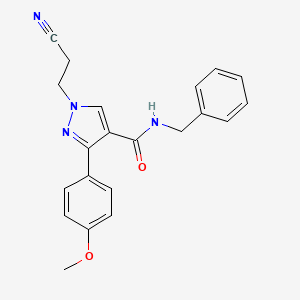

![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
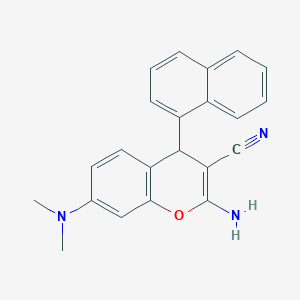
![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
![4-allyl-2-methoxy-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4992944.png)
